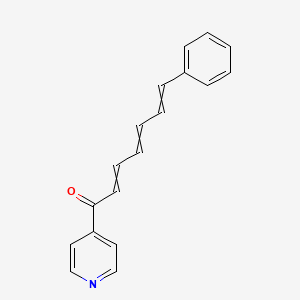
7-Phenyl-1-(pyridin-4-YL)hepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one is a chemical compound known for its unique structure and properties It features a phenyl group and a pyridinyl group attached to a hepta-trienone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylacetylene and 4-pyridinecarboxaldehyde. The reaction proceeds through a series of steps including aldol condensation, followed by cyclization and oxidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and automated reaction systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-4-(pyridin-4-yl)butan-1-one
- 2,3,5,6-Tetra(pyridin-4-yl)pyrazine
- 1,1,2,2-Tetra(4-(pyridin-4-yl)phenyl)ethane
Uniqueness
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one is unique due to its hepta-trienone backbone, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
90137-57-8 |
|---|---|
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
7-phenyl-1-pyridin-4-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H15NO/c20-18(17-12-14-19-15-13-17)11-7-2-1-4-8-16-9-5-3-6-10-16/h1-15H |
Clave InChI |
QFISQLIFVSSJQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC=CC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
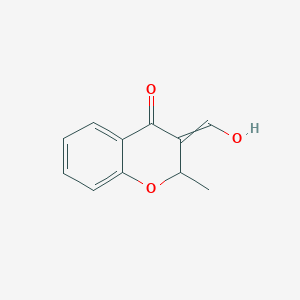
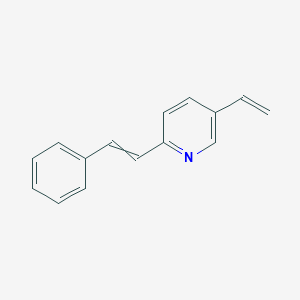
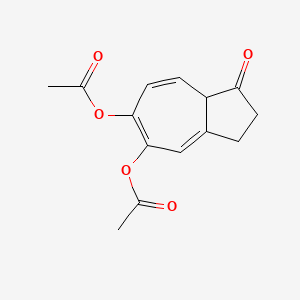
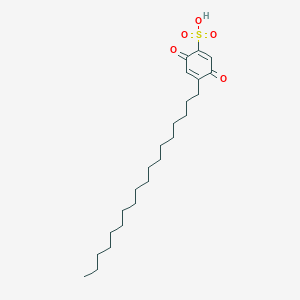
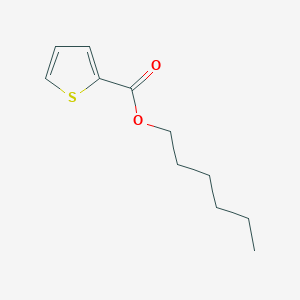
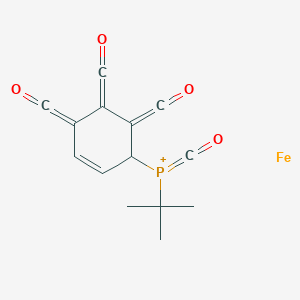
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
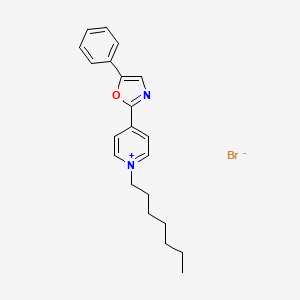
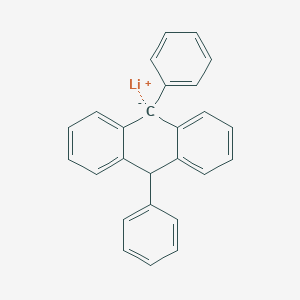
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
